(2-Amino-2-oxoethyl) 2-(1,3-benzothiazol-2-yl)benzoate
Description
(2-Amino-2-oxoethyl) 2-(1,3-benzothiazol-2-yl)benzoate: is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Properties
IUPAC Name |
(2-amino-2-oxoethyl) 2-(1,3-benzothiazol-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c17-14(19)9-21-16(20)11-6-2-1-5-10(11)15-18-12-7-3-4-8-13(12)22-15/h1-8H,9H2,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOOTWWVDCXGRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)C(=O)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-2-oxoethyl) 2-(1,3-benzothiazol-2-yl)benzoate typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method involves the use of 2-aminothiophenol and aromatic aldehydes in the presence of a catalyst such as BiCl5 . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of benzothiazole derivatives often involves green chemistry approaches to minimize environmental impact. For example, the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane and a catalyst like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure (5 MPa) has been reported to yield various benzothiazoles in good yields .
Chemical Reactions Analysis
Types of Reactions: (2-Amino-2-oxoethyl) 2-(1,3-benzothiazol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H2O2 can yield sulfoxides, while reduction with NaBH4 can produce amines.
Scientific Research Applications
Chemistry: In chemistry, (2-Amino-2-oxoethyl) 2-(1,3-benzothiazol-2-yl)benzoate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, benzothiazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The compound’s ability to interact with biological targets makes it a promising candidate for drug development .
Medicine: In medicine, this compound has shown potential as an anti-inflammatory and neuroprotective agent. Its ability to inhibit specific enzymes and pathways involved in inflammation and neurodegeneration is of particular interest .
Industry: Industrially, benzothiazole derivatives are used as vulcanization accelerators in the rubber industry, antioxidants, and plant growth regulators. Their diverse applications make them valuable in various industrial processes .
Mechanism of Action
The mechanism of action of (2-Amino-2-oxoethyl) 2-(1,3-benzothiazol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. For example, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to reduced inflammation or neuroprotection, depending on the target enzyme .
Comparison with Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
2-Phenylbenzothiazole: Used in the synthesis of fluorescent probes and imaging agents.
2-Substituted Benzothiazoles: These compounds have a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Uniqueness: (2-Amino-2-oxoethyl) 2-(1,3-benzothiazol-2-yl)benzoate is unique due to its specific structure, which allows for diverse chemical modifications and interactions with various biological targets. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound in both research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
